Gageomacrolactin 3
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Overview
Description
Gageomacrolactin 3 is a macrolide compound with the molecular formula C30H46O10 and a molecular weight of 566.7 g/mol . It is a natural product derived from the marine bacterium Bacillus subtilis . This compound is known for its complex structure, which includes a macrolactone ring and multiple hydroxyl groups .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthetic route typically starts with the preparation of a suitable precursor, followed by cyclization to form the macrolactone ring . The reaction conditions often involve the use of organic solvents such as ethanol and methanol, and catalysts to facilitate the cyclization process.
Industrial Production Methods: Industrial production of Gageomacrolactin 3 is primarily achieved through fermentation of Bacillus subtilis under optimized growth conditions . The fermentation process involves the cultivation of the bacterium in a nutrient-rich medium, followed by extraction and purification of the compound using techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions: Gageomacrolactin 3 undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are facilitated by the presence of multiple hydroxyl groups and double bonds in its structure .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride . The reactions are typically carried out under mild conditions to preserve the integrity of the macrolactone ring .
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions can lead to the formation of ketones and aldehydes, while reduction reactions can result in the formation of alcohols .
Scientific Research Applications
Gageomacrolactin 3 has a wide range of applications in scientific research. In chemistry, it is used as a model compound for studying macrolide synthesis and reactivity . In biology, it has been investigated for its antimicrobial properties, particularly against Gram-positive bacteria . In medicine, this compound is being explored for its potential as an anti-inflammatory and anticancer agent . Additionally, it has applications in the industry as a biosensor due to its ability to detect various molecules.
Mechanism of Action
The mechanism of action of Gageomacrolactin 3 involves its interaction with bacterial cell membranes, leading to disruption of membrane integrity and inhibition of bacterial growth . The compound targets specific proteins and enzymes involved in cell wall synthesis, thereby exerting its antimicrobial effects . In addition, this compound has been shown to inhibit the expression of proinflammatory cytokines, contributing to its anti-inflammatory properties .
Comparison with Similar Compounds
Gageomacrolactin 3 is unique among macrolides due to its complex structure and multiple hydroxyl groups . Similar compounds include other macrolactins such as macrolactin A and macrolactin B, which also possess antimicrobial properties . this compound stands out for its broader spectrum of activity and higher potency .
List of Similar Compounds:- Macrolactin A
- Macrolactin B
- 7-O-succinyl macrolactin A
- 7-O-2’-E-butenoyl macrolactin A
- 7-O-malonyl macrolactin A
Properties
IUPAC Name |
(3Z,5E,8S,9E,11Z,14S,16R,17E,24R)-14,16-dihydroxy-24-methyl-8-[(2S,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-oxacyclotetracosa-3,5,9,11,17-pentaen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O10/c1-21-13-7-3-2-4-8-14-22(32)19-23(33)15-9-5-10-16-24(17-11-6-12-18-26(34)38-21)39-30-29(37)28(36)27(35)25(20-31)40-30/h5-6,8-12,14,16,18,21-25,27-33,35-37H,2-4,7,13,15,17,19-20H2,1H3/b9-5-,11-6+,14-8+,16-10+,18-12-/t21-,22+,23+,24-,25+,27+,28-,29+,30+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUEUKSNRFPKEMR-VSIUFNMPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCCC=CC(CC(CC=CC=CC(CC=CC=CC(=O)O1)OC2C(C(C(C(O2)CO)O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCCCC/C=C/[C@@H](C[C@H](C/C=C\C=C\[C@H](C/C=C/C=C\C(=O)O1)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)CO)O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O10 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
566.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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